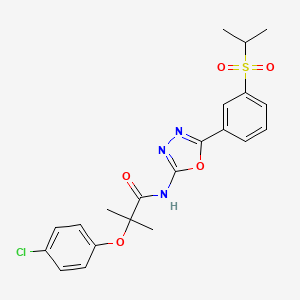

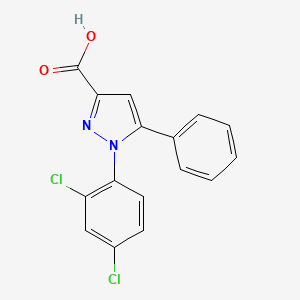

1-(2,4-dichlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(2,4-dichlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-(2,4-dichlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid”, related compounds have been synthesized using various methods. For instance, a compound “5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine” was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate . Another compound “1-(2,4-dichlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione” was synthesized using Baker-Venkatraman rearrangement on ester .科学的研究の応用

Synthesis and Structural Analysis

Researchers have been interested in the synthesis and structural analysis of pyrazole derivatives, including those similar to the specified compound, to understand their regioselective reactions and structural characteristics. For example, Kumarasinghe et al. (2009) discussed the synthesis of pyrazole compounds and emphasized the importance of X-ray crystallography for unambiguous structure determination due to the challenges in identifying regioisomers spectroscopically. This study highlights the complexity and precision required in synthesizing and characterizing compounds within this chemical class (Kumarasinghe et al., 2009).

Potential Applications in Material Science

Significant research has been conducted on the potential applications of pyrazole derivatives in material science. Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and studied their optical nonlinearity, identifying compounds with significant potential for optical limiting applications. This work suggests that derivatives of the specified compound may have applications in the development of new materials with desirable optical properties (Chandrakantha et al., 2013).

Coordination Compounds and Photoluminescent Properties

Liu et al. (2015) explored the synthesis of coordination compounds using pyrazole-3-carboxylic acid and studied their crystal structures and photoluminescent properties. Their findings indicate that these compounds exhibit interesting luminescent behaviors, with potential applications in photoluminescent materials. This research underscores the versatility of pyrazole derivatives in creating materials with functional optical properties (Liu et al., 2015).

Anticonvulsant and Analgesic Activities

The synthesis of new heterocycles bearing the pyrazole moiety has also been explored for their potential biological activities. Viveka et al. (2015) synthesized compounds starting from pyrazole derivatives and evaluated them for anticonvulsant and analgesic activities. Their research contributes to the understanding of the structure-activity relationships among pyrazole derivatives, suggesting potential therapeutic applications (Viveka et al., 2015).

Organized Assemblies and Ionic Salts

Research by Zheng et al. (2013) on the reactions of pyrazole derivatives to produce protonated ionic salts demonstrates the compound's utility in forming organized assemblies with specific structural architectures. This study provides insights into the potential of pyrazole derivatives in designing new materials with tailored properties (Zheng et al., 2013).

作用機序

Target of Action

Similar compounds have been known to interact with enzymes such as hexokinase .

Mode of Action

It is likely that it interacts with its target enzyme, possibly inhibiting its function . This interaction could lead to changes in the metabolic processes within the cell.

Biochemical Pathways

Compounds with similar structures have been known to interfere with energy metabolism, particularly aerobic glycolytic activity .

Result of Action

Based on its potential interaction with enzymes like hexokinase, it could potentially disrupt energy metabolism within the cell .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(2,4-dichlorophenyl)-5-phenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O2/c17-11-6-7-14(12(18)8-11)20-15(9-13(19-20)16(21)22)10-4-2-1-3-5-10/h1-9H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFKCJRMHHBFNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2C3=C(C=C(C=C3)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dichlorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2995078.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2995086.png)

![(Z)-2-cyano-N-(2,4-difluorophenyl)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamide](/img/structure/B2995088.png)

![5-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B2995092.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B2995094.png)